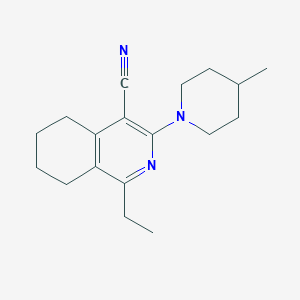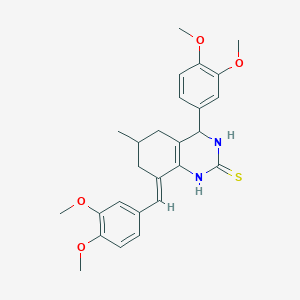![molecular formula C26H20ClN5O B11593647 5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one](/img/structure/B11593647.png)
5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-6-methylpyrimidin-4(1H)-one: is a complex organic compound with a fascinating structure. Let’s break it down:
-
Core Structure: : The compound consists of a pyrimidine ring (a six-membered heterocycle containing two nitrogen atoms and four carbon atoms) fused with a quinazoline ring (a bicyclic system with a benzene ring fused to a pyrimidine ring). The benzyl group and the chloro substituent add further complexity.
-
Biological Relevance: : This compound is not only a synthetic curiosity but also plays a role in various biological processes. It’s worth noting that the quinazoline moiety is found in several natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common approaches:
-
Condensation Reaction
- Starting materials: 6-chloro-4-phenylquinazoline-2-amine and 6-methylpyrimidin-4(1H)-one.
- Reaction: Condensation of the two starting materials under appropriate conditions.
- Yield: The yield can vary based on reaction conditions and purification methods.
-
Multicomponent Reactions
- Multicomponent reactions involving quinazoline derivatives, pyrimidinones, and benzyl compounds can lead to the desired product.
Industrial Production
While there isn’t a specific industrial-scale production method for this compound, its synthesis can be adapted for larger-scale production using suitable modifications.
Análisis De Reacciones Químicas
Reactivity
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at various functional groups.
Substitution Reactions: Substitution reactions (e.g., nucleophilic aromatic substitution) can occur at the chloro and other reactive sites.
Common Reagents: Reagents like strong acids, bases, and metal catalysts are often employed.
Major Products: The major products depend on the specific reaction conditions and regioselectivity.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Researchers use this compound as a building block for designing novel molecules.
Medicinal Chemistry: It serves as a starting point for developing potential drugs.
Biology and Medicine:
Anticancer Potential: Some derivatives of this compound exhibit antitumor activity.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
Industry:
Pharmaceuticals: The compound’s derivatives find applications in drug development.
Agrochemicals: It could be relevant in designing new pesticides or herbicides.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets (e.g., enzymes, receptors) and modulation of cellular pathways.
Propiedades
Fórmula molecular |
C26H20ClN5O |
|---|---|
Peso molecular |
453.9 g/mol |
Nombre IUPAC |
5-benzyl-2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H20ClN5O/c1-16-20(14-17-8-4-2-5-9-17)24(33)31-25(28-16)32-26-29-22-13-12-19(27)15-21(22)23(30-26)18-10-6-3-7-11-18/h2-13,15H,14H2,1H3,(H2,28,29,30,31,32,33) |
Clave InChI |
HPONLAPGOBIIBM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Ethylamino-6-methylsulfanyl-[1,3,5]triazin-2-yloxy)-benzoic acid methyl ester](/img/structure/B11593564.png)
![(5Z)-3-cyclohexyl-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11593566.png)
![(5Z)-5-(4-isobutoxy-3-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593574.png)
![(5Z)-3-cyclohexyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11593579.png)

![1-(4-nitrophenyl)-3,6-dihydro[1,4]diazepino[6,5-b]indol-2(1H)-one 4-oxide](/img/structure/B11593582.png)
![2-[(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11593586.png)

![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11593598.png)
![2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11593609.png)
![[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](8-methyloctahydroquinolin-1(2H)-yl)methanone](/img/structure/B11593616.png)
![2-[(4Z)-4-(5-chloro-2-ethoxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B11593621.png)
![ethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11593635.png)

